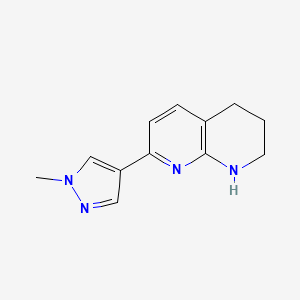

N-(1-adamantylmethyl)-N'-ethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane is an organic compound with a formula of C10H16 . It is the most stable isomer of this formula. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants .

Synthesis Analysis

Adamantane derivatives can be synthesized from 1-adamantyl nitrate. The reactions are carried out in sulfuric acid media . Another method involves the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical transformations. For example, N-(1-adamantyl)-2-chloroacetamide can react with nitrogen-containing nucleophiles to synthesize new cage aminoamides .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons .科学的研究の応用

Synthesis of Unsaturated Adamantane Derivatives

“N-(1-adamantylmethyl)-N’-ethylurea” can be used in the synthesis of unsaturated adamantane derivatives . These derivatives have high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

The high reactivity of unsaturated adamantane derivatives allows them to be used in the production of monomers . These monomers can then be used in the creation of polymers .

Creation of Thermally Stable Fuels and Oils

Unsaturated adamantane derivatives can be used in the creation of thermally stable and high-energy fuels and oils . This is due to their high reactivity and stability .

Development of Bioactive Compounds

“N-(1-adamantylmethyl)-N’-ethylurea” can be used in the development of bioactive compounds . These compounds can have various applications in the field of medicine and biology .

Pharmaceutical Applications

Unsaturated adamantane derivatives can be used in the development of pharmaceuticals . This is due to their bioactive properties .

Production of Diamond-like Bulky Polymers

“N-(1-adamantylmethyl)-N’-ethylurea” can be used in the production of diamond-like bulky polymers, also known as diamondoids . These materials have unique properties that make them useful in various applications .

Antimicrobial Activity

Some derivatives of “N-(1-adamantylmethyl)-N’-ethylurea” have shown potent antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

Hypoglycemic Activity

Certain derivatives of “N-(1-adamantylmethyl)-N’-ethylurea” have shown significant hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats . This suggests potential applications in the treatment of diabetes .

作用機序

Target of Action

N-(1-adamantylmethyl)-N’-ethylurea is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with the cannabinoid receptors in the brain, which play a crucial role in various physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The adamantyl group in the compound could potentially enhance its lipophilicity, thereby increasing its ability to cross biological membranes and interact with its targets.

Biochemical Pathways

These pathways play a significant role in various physiological processes, including immune response, cell proliferation, and neuronal signaling .

Pharmacokinetics

The compound’s adamantyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution within the body

Result of Action

If it acts as a synthetic cannabinoid, it could potentially alter neuronal signaling, immune response, and cell proliferation, among other physiological processes .

Safety and Hazards

特性

IUPAC Name |

1-(1-adamantylmethyl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-2-15-13(17)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLBDNGWXPUYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantylmethyl)-3-ethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)